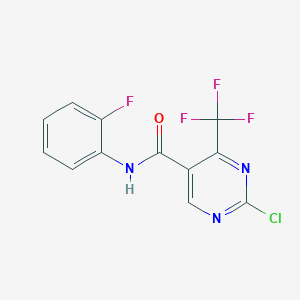
2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
描述
2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide has also been shown to modulate immune cell function, particularly in the context of B cell signaling. Specifically, 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide has been shown to inhibit B cell receptor signaling, which is critical for the activation and proliferation of B cells. This effect may have implications for the treatment of autoimmune diseases, where B cell activation plays a key role.
实验室实验的优点和局限性
One of the main advantages of 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide as a research tool is its selectivity for BTK, which allows for the specific targeting of this protein kinase in cellular and animal models. However, one limitation of 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
未来方向
There are several potential future directions for the development and application of 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide in cancer research. These include:
1. Combination therapy: 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide may be used in combination with other targeted therapies or chemotherapy to enhance its anti-cancer effects.
2. Biomarker identification: The identification of biomarkers that predict response to 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide may help to identify patients who are most likely to benefit from this therapy.
3. Resistance mechanisms: Understanding the mechanisms of resistance to 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide may help to develop strategies to overcome this resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide in various types of cancer.
In conclusion, 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a promising small molecule inhibitor that has shown significant potential in preclinical studies for the treatment of various types of cancer. Its selective targeting of BTK and modulation of immune cell function make it a valuable tool for cancer research, and further studies are needed to fully understand its potential in the clinic.
科学研究应用
2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation.
属性
IUPAC Name |
2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N3O/c13-11-18-5-6(9(20-11)12(15,16)17)10(21)19-8-4-2-1-3-7(8)14/h1-5H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYRONLNGXTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




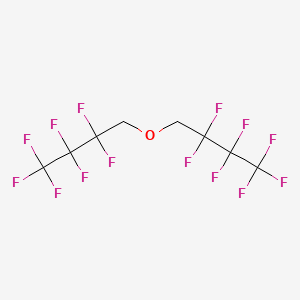
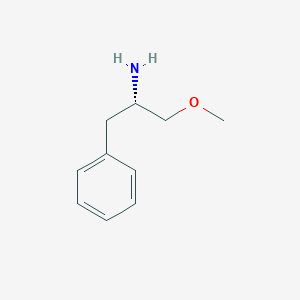
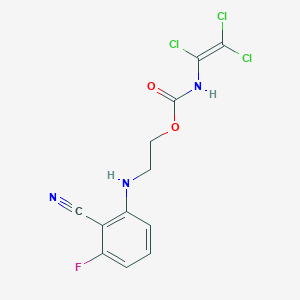
![1-[5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide](/img/structure/B3042565.png)
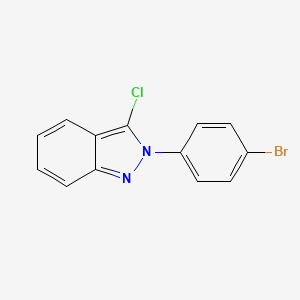
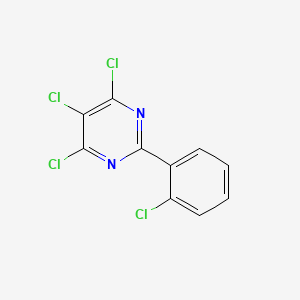
![N'-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide](/img/structure/B3042570.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042571.png)
![2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran](/img/structure/B3042572.png)
![N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide](/img/structure/B3042574.png)
![N2-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-1-(dichloromethyl)indane-2-carboxamide](/img/structure/B3042575.png)
![6-Chloro-N-(2-[(2-chloro-6-fluorobenzyl)thio]ethyl)hexanamide](/img/structure/B3042576.png)
![4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine](/img/structure/B3042580.png)